N-(2-cyanophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
N-(2-CYANOPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrrolopyrimidines
Properties
Molecular Formula |
C25H23N5O3 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C25H23N5O3/c1-33-13-7-12-29-17-27-23-20(18-8-3-2-4-9-18)15-30(24(23)25(29)32)16-22(31)28-21-11-6-5-10-19(21)14-26/h2-6,8-11,15,17H,7,12-13,16H2,1H3,(H,28,31) |
InChI Key |
WRDUGXQCBCPVFX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyrimidines, and other aromatic compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the cyano group.
Cyclization reactions: to form the pyrrolopyrimidine core.
Amidation reactions: to attach the acetamide group.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYANOPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CYANOPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-CYANOPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE: can be compared to other pyrrolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of N-(2-CYANOPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE lies in its specific structural features, such as the presence of the cyano group and the methoxypropyl side chain. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
